molecular formula C25H32N2O7S B4948328 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid

1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Cat. No.: B4948328
M. Wt: 504.6 g/mol
InChI Key: ZJUYXAFQQYSMLZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenylcyclohexyl group, along with an oxalic acid moiety .

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenylcyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, affecting their signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine include other benzenesulfonamides and piperazine derivatives. For example:

The uniqueness of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S.C2H2O4/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-6,11-14,20-21H,7-10,15-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYXAFQQYSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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